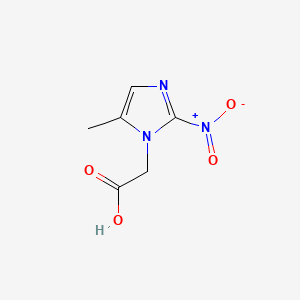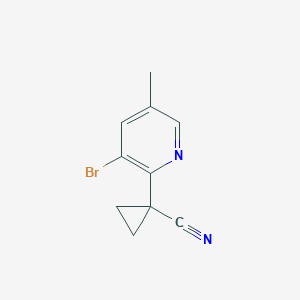![molecular formula C8H6BrN5 B12936883 4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves the use of pyrrole derivatives as starting materials. One common method includes the reaction of pyrrole with bromohydrazone, followed by cyclization to form the triazine ring . Another approach involves the formation of triazinium dicyanomethylide, which then undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate. This method has been optimized to achieve a 55% overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses . Additionally, it may act as an inhibitor of various kinases, thereby affecting cell signaling pathways involved in cancer and other diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: Contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An antitumorigenic drug that also features the pyrrolo[2,1-f][1,2,4]triazine structure.
BMS-690514: An EGFR inhibitor in clinical phase II.
Uniqueness
4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amino groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H6BrN5 |
|---|---|
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
4-amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C8H6BrN5/c1-4-12-8(11)7-6(9)2-5(3-10)14(7)13-4/h2H,1H3,(H2,11,12,13) |
Clé InChI |
ZMROCHBBBGGVJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CC(=C2C(=N1)N)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)




![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)

![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)

